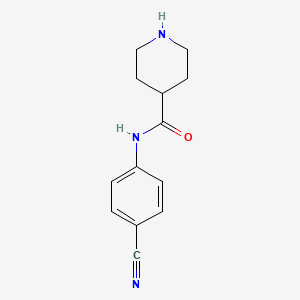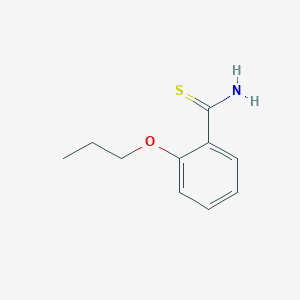![molecular formula C11H17NO2 B3362928 3-[(2-Ethoxyethoxy)methyl]aniline CAS No. 1016724-91-6](/img/structure/B3362928.png)
3-[(2-Ethoxyethoxy)methyl]aniline
Vue d'ensemble
Description
“3-[(2-Ethoxyethoxy)methyl]aniline” is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H17NO2 . This indicates that it contains 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is predicted to have a melting point of 79.60°C and a boiling point of approximately 304.9°C at 760 mmHg . Its density is predicted to be approximately 1.0 g/cm3, and it has a refractive index of n20D 1.53 .Applications De Recherche Scientifique
Green Extraction of Natural Products
Vincent Rapinel et al. (2020) discuss 2-Methyloxolane (2-MeOx) as a sustainable lipophilic solvent for the extraction of natural products and food ingredients. This review highlights the environmental and economic benefits of using bio-based solvents like 2-MeOx over conventional petroleum-based solvents, emphasizing the importance of green chemistry in modern plant-based chemistry research Rapinel et al., 2020.
Genotoxic Activities of Aniline and its Metabolites
E. Bomhard & B. Herbold (2005) review the genotoxic potential of aniline and its metabolites. Although this review focuses on aniline, understanding the genotoxic activities of its derivatives provides insights into how similar chemical structures might interact with biological systems. The findings suggest that aniline and its major metabolites do not primarily induce gene mutations but could cause chromosomal damage at high concentrations, offering a perspective on the environmental and health implications of chemical exposure Bomhard & Herbold, 2005.
Chemical Fixation of CO2 with Aniline Derivatives
E. Vessally et al. (2017) explore the use of aniline derivatives in the chemical fixation of CO2 to synthesize functionalized azole compounds. This research underscores the role of aniline derivatives in developing eco-friendly synthetic methodologies, converting CO2 into valuable chemicals, and advancing green chemistry Vessally et al., 2017.
Analytical Methods in Antioxidant Activity Determination
I. Munteanu & C. Apetrei (2021) review analytical methods used in determining antioxidant activity, focusing on chemical reactions and spectrophotometry. While not directly related to "3-[(2-Ethoxyethoxy)methyl]aniline," understanding these methods can be essential for assessing the antioxidant potential of various chemical compounds, including aniline derivatives Munteanu & Apetrei, 2021.
Mécanisme D'action
Safety and Hazards
“3-[(2-Ethoxyethoxy)methyl]aniline” is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation, serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-(2-ethoxyethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-13-6-7-14-9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMKGBVRDJEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



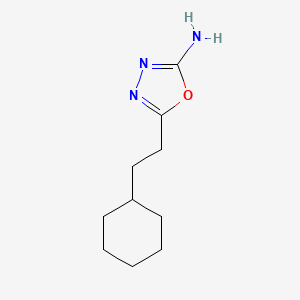
![N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide](/img/structure/B3362850.png)
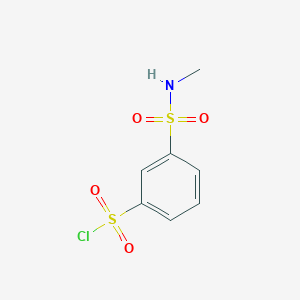
![3-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3362868.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)
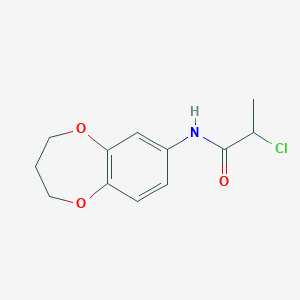
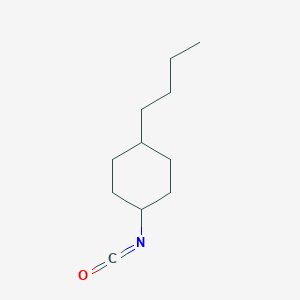

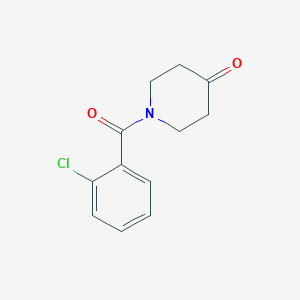

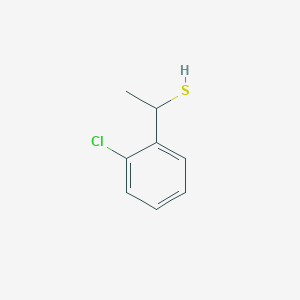
![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine](/img/structure/B3362914.png)
